molecular formula C19H26N2O2 B2738162 N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2411248-42-3

N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No.: B2738162
CAS No.: 2411248-42-3
M. Wt: 314.429
InChI Key: HAILYGWSJBHPFK-UHFFFAOYSA-N
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Description

N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is a complex organic compound that features a unique indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide typically involves multiple stepsThe final step involves the formation of the amide bond through a reaction with ethylprop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-tert-Butyl-2-hydroxybenzaldehyde
  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 3,5-Di-tert-butyl-1,2-benzenediol

Uniqueness

N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is unique due to its specific indole structure and the presence of both tert-butyl and amide functional groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(5-tert-butyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-6-17(22)20(7-2)13-18(23)21-11-10-14-12-15(19(3,4)5)8-9-16(14)21/h6,8-9,12H,1,7,10-11,13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAILYGWSJBHPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC2=C1C=CC(=C2)C(C)(C)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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